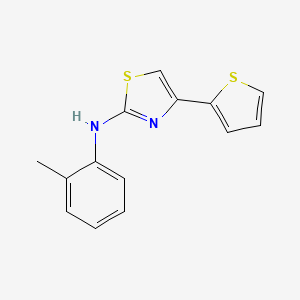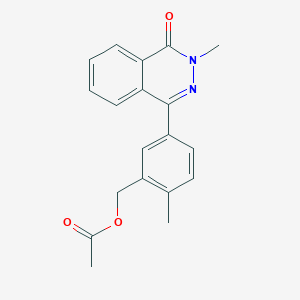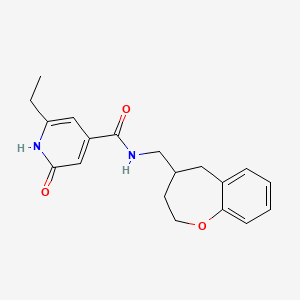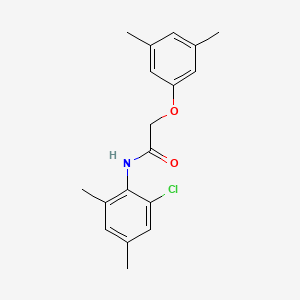
N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as MT2A, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MT2A belongs to the thiazole family and has a molecular weight of 263.4 g/mol. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, studies suggest that it works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo studies. It has also been found to have low cytotoxicity towards normal cells. This compound has been shown to induce cell cycle arrest and reduce cell migration in cancer cells. It has also been found to inhibit the growth of biofilms formed by bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various studies. It has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of this compound include its limited solubility in water, which can affect its bioavailability. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One potential area of research is its use as a potential anticancer drug. More studies are needed to fully understand its mechanism of action and potential side effects. Additionally, studies are needed to investigate its potential as an antifungal and antibacterial agent. Further research is also needed to optimize its synthesis and improve its solubility in water.
Méthodes De Synthèse
N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine can be synthesized using different methods, but the most common method involves the reaction of 2-aminothiophenol and 2-bromo-1-(2-methylphenyl)ethanone in the presence of a base. The reaction takes place in a solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. This compound has shown to be effective against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-10-5-2-3-6-11(10)15-14-16-12(9-18-14)13-7-4-8-17-13/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECIUYIJJWKTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)
![2-cyclopropyl-4-phenyl-9-(2-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653761.png)

![(3aS*,6aS*)-2-(2-chloro-4,5-diethoxybenzyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653776.png)
![methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5653781.png)

![3-(2-aminophenyl)-1-methylbenzo[g]quinoxalin-2(1H)-one](/img/structure/B5653791.png)
![2-[5-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5653806.png)



![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5653866.png)